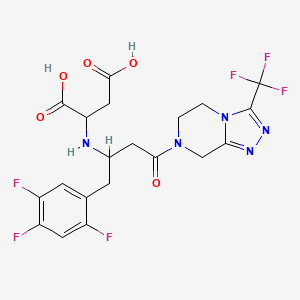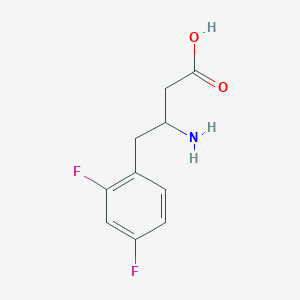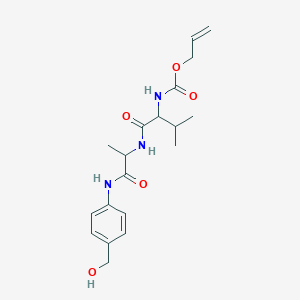
6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-methoxy-3,4-dihydro-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Vitedoin A se puede sintetizar mediante varios métodos. Un enfoque común implica la extracción de Vitex negundo utilizando solventes orgánicos . El compuesto se purifica luego mediante técnicas cromatográficas. Los métodos de producción industrial pueden involucrar procesos de extracción y purificación a gran escala para obtener Vitedoin A en cantidades significativas .
Análisis De Reacciones Químicas
Vitedoin A experimenta diversas reacciones químicas, que incluyen:
Oxidación: Vitedoin A se puede oxidar para formar diferentes derivados. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden convertir Vitedoin A en sus formas reducidas utilizando agentes como el borohidruro de sodio.
Sustitución: Vitedoin A puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros. Los reactivos comunes incluyen halógenos y agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Vitedoin A tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar las estructuras de los lignanos y su reactividad.
Biología: Las propiedades antioxidantes de Vitedoin A lo convierten en un tema de interés en estudios relacionados con el estrés oxidativo y la protección celular.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Vitedoin A se utiliza en el desarrollo de antioxidantes naturales para productos alimenticios y cosméticos.
Mecanismo De Acción
El mecanismo de acción de Vitedoin A implica su fuerte actividad antioxidante. Elimina los radicales libres e inhibe las vías de estrés oxidativo. Los objetivos moleculares incluyen varias enzimas y vías de señalización involucradas en la respuesta al estrés oxidativo .
Comparación Con Compuestos Similares
Vitedoin A es único debido a su fuerte actividad antioxidante en comparación con otros lignanos. Los compuestos similares incluyen:
Sesamina: Otro lignano con propiedades antioxidantes pero menos potente que Vitedoin A.
Matairesinol: Presenta actividad antioxidante pero difiere en su estructura molecular y potencia.
Pinoresinol: Similar en estructura pero con diferentes actividades biológicas.
Vitedoin A se destaca por su mayor efecto de eliminación de radicales libres y sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCZJORNMCGOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)

![10-(Cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12303169.png)
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)



![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)
![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)
